Methyl (2-ethoxyacetamido)benzoate
Description
Methyl (2-ethoxyacetamido)benzoate (chemical formula: C₁₁H₁₁NO₅) is an oxamide derivative characterized by a benzoate core substituted with a 2-ethoxyacetamido group at the ortho position. Its synthesis involves reacting ethyl chlorooxoacetate with 2-aminobenzoic acid in tetrahydrofuran (THF) at low temperatures, yielding a yellowish crystalline product with a 55% yield after recrystallization . The compound exhibits a nearly planar molecular geometry stabilized by intramolecular hydrogen bonding. In the solid state, intermolecular O–H⋯O and C–H⋯O hydrogen bonds assemble molecules into chains parallel to the [111] crystallographic direction .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 2-[(2-ethoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C12H15NO4/c1-3-17-8-11(14)13-10-7-5-4-6-9(10)12(15)16-2/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChI Key |
JMRDWBXCAXWHHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl (2-ethoxyacetamido)benzoate
Methyl Benzoate
Ethyl 2-Methoxybenzoate
- Substituents : Methoxy group at the ortho position.
- Functional Groups : Ester (ethyl benzoate), methoxy.
- Physical Properties: Soluble in ethanol; regulated under JECFA/FCC standards for flavor/fragrance use .
Methyl 4-Acetamido-2-hydroxybenzoate
- Substituents : Acetamido group at para position, hydroxyl group at ortho.
- Functional Groups: Ester, acetamide, phenol.
- Applications : Pharmaceutical intermediate (e.g., precursor to chlorinated derivatives) .
Physical and Chemical Properties
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